molecular formula C23H25ClN8OS B1683943 2-(4-(6-chloro-2-(4-(dimethylamino)phenyl)-1H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide CAS No. 942947-93-5

2-(4-(6-chloro-2-(4-(dimethylamino)phenyl)-1H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide

Cat. No. B1683943
M. Wt: 497.0156
InChI Key: QYKHWEFPFAGNEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CCT129202 is an Aurora kinase inhibitor that inhibits Aurora A and B by 82 and 60%, respectively, when used at a concentration of 1 μM in cell-free assays. It is selective for Aurora A and B over a panel of 13 kinases at 1 μM. CCT129202 inhibits growth of COLO 205, SW620, HCT116, HT-29, KW12, HeLa, A2780, OVCAR-8, MDA-MB-157, and MB4-11 cancer cells (GI50s = 0.08-1.2 μM). It induces DNA accumulation and cell cycle arrest at the G2/M phase, as well as apoptosis in HCT116 cells. CCT129202 increases the accumulation of doxorubicin and rhodamine 123 in multidrug-resistant (MDR) KBv200 and MCF-7/adr cells and increases the susceptibility of MDR KBv200, MCF-7/adr, S1-M1-80, and HL60/adr cells to cisplatin and doxorubicin. In vivo, CCT129202 (100 mg/kg) reduces tumor growth in an HCT116 mouse xenograft model. It also potentiates the antitumor effects of vincristine in a KBv200 mouse xenograft model.
CCT129202 is an inhibitor of Aurora kinase activity and displays a favorable antineoplastic effect in preclinical studies. CCT129202 significantly reversed ABCB1- and ABCG2-mediated MDR in vitro, in vivo and ex vivo by inhibiting the function of their transporters and enhanced the eradication of cancer stem-like cells by chemotherapeutic agents. CCT129202 may be a candidate as MDR reversal agent for antineoplastic combination therapy and merits further clinical investigation.

Scientific Research Applications

Aurora Kinase Inhibition

A study by Bavetsias et al. (2007) revealed that 2-(4-(6-chloro-2-(4-(dimethylamino)phenyl)-1H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide is a potent inhibitor of Aurora-A, Aurora-B, and Aurora-C kinases. This compound showed inhibition with IC50 values of 0.042, 0.198, and 0.227 microM, respectively, and demonstrated inhibition of cell proliferation along with good microsomal stability, suggesting its potential application in cancer research and therapy Bavetsias et al., 2007.

Cytotoxic Activity

Ding et al. (2012) designed and synthesized a series of novel compounds with imidazo[2,1-b]thiazole scaffolds, testing their cytotoxicity against human cancer cell lines, including HepG2 and MDA-MB-231. The compound 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide showed potential as an inhibitor against MDA-MB-231 with an IC50 of 1.4 μM compared with sorafenib (IC50 = 5.2 μM), indicating its potential use in targeted cancer therapy Ding et al., 2012.

Antimicrobial Activity

Patel et al. (2012) synthesized a novel series of thiazolidinone derivatives and evaluated their antimicrobial activity against a variety of bacteria and fungi. The compounds, including 4-{4-dimethylamino-6-[4-oxo- 2-phenyl-5-(4-pyridin-2-yl-piperazin-1-ylmethyl)-thiazolidin-3-yl]-[1,3,5]-triazin-2-yloxy}- 1-methyl-1H-quinolin-2-ones, were tested against strains like Staphylococcus aureus and Escherichia coli, showing promising antimicrobial properties Patel et al., 2012.

properties

IUPAC Name

2-[4-[6-chloro-2-[4-(dimethylamino)phenyl]-1H-imidazo[4,5-b]pyridin-7-yl]piperazin-1-yl]-N-(1,3-thiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN8OS/c1-30(2)16-5-3-15(4-6-16)21-28-19-20(17(24)13-26-22(19)29-21)32-10-8-31(9-11-32)14-18(33)27-23-25-7-12-34-23/h3-7,12-13H,8-11,14H2,1-2H3,(H,25,27,33)(H,26,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYKHWEFPFAGNEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=NC3=NC=C(C(=C3N2)N4CCN(CC4)CC(=O)NC5=NC=CS5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50241406
Record name CCT-129202
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50241406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

497.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(6-chloro-2-(4-(dimethylamino)phenyl)-1H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide

CAS RN

942947-93-5
Record name CCT-129202
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0942947935
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CCT-129202
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50241406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CCT-129202
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8N349V9Q27
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-(6-chloro-2-(4-(dimethylamino)phenyl)-1H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide
Reactant of Route 2
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2-(4-(6-chloro-2-(4-(dimethylamino)phenyl)-1H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide
Reactant of Route 3
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2-(4-(6-chloro-2-(4-(dimethylamino)phenyl)-1H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide
Reactant of Route 4
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2-(4-(6-chloro-2-(4-(dimethylamino)phenyl)-1H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide
Reactant of Route 5
Reactant of Route 5
2-(4-(6-chloro-2-(4-(dimethylamino)phenyl)-1H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide
Reactant of Route 6
Reactant of Route 6
2-(4-(6-chloro-2-(4-(dimethylamino)phenyl)-1H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide

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